2-(2,3-Dimethylphenoxy)acetaldehyde

Description

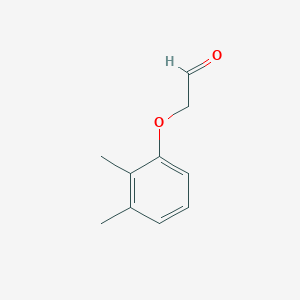

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-3-5-10(9(8)2)12-7-6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXGUVBVKVKXST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 2 2,3 Dimethylphenoxy Acetaldehyde

Established Synthetic Pathways and Precursors

The construction of 2-(2,3-dimethylphenoxy)acetaldehyde relies on key precursors that provide the core structural components: the 2,3-dimethylphenol (B72121) unit and the two-carbon acetaldehyde (B116499) chain.

Etherification-Based Approaches

A primary and widely applicable method for synthesizing phenoxyacetaldehydes is the Williamson ether synthesis. This approach involves the reaction of a phenoxide with an alkyl halide. For the target compound, this translates to the reaction between the alkali metal salt of 2,3-dimethylphenol and a 2-haloacetaldehyde or its protected acetal (B89532) form.

The reaction begins with the deprotonation of 2,3-dimethylphenol using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 2,3-dimethylphenoxide. This phenoxide then displaces a halide from a two-carbon electrophile. To prevent unwanted side reactions like self-condensation of the aldehyde, a protected form like 2-chloroacetaldehyde diethyl acetal or 2-bromoacetaldehyde diethyl acetal is often used. The resulting acetal is then hydrolyzed under acidic conditions to yield the final aldehyde product. This strategy is analogous to the synthesis of other complex molecules where a phenoxide is reacted with a suitable alkyl halide. google.com

Approaches Involving Phenol (B47542) and Aldehyde Reactions

This category of synthesis is fundamentally an extension of etherification, focusing on the direct coupling of the 2,3-dimethylphenol precursor with a synthon for the acetaldehyde group. The synthesis of structurally similar compounds, such as 2-(2-chloro-5-methylphenoxy)acetaldehyde, typically involves the reaction of the corresponding substituted phenol with a suitable precursor to introduce the acetaldehyde moiety. ontosight.ai The core principle remains the nucleophilic attack of the phenoxide on an electrophilic two-carbon chain that carries or can be converted into an aldehyde functional group.

The general scheme for these etherification-based methods is outlined below:

Phenoxide Formation: 2,3-Dimethylphenol is treated with a base (e.g., NaOH, K₂CO₃) to generate the sodium or potassium 2,3-dimethylphenoxide.

Nucleophilic Substitution (Etherification): The phenoxide is reacted with a haloacetaldehyde acetal (e.g., 2-bromoacetaldehyde diethyl acetal).

Hydrolysis: The resulting this compound diethyl acetal is treated with a dilute acid to remove the acetal protecting group and reveal the aldehyde.

Table 1: Precursors for Synthetic Pathways to this compound

| Synthetic Pathway | Primary Precursor 1 | Primary Precursor 2 |

|---|---|---|

| Williamson Ether Synthesis | 2,3-Dimethylphenol | 2-Chloroacetaldehyde (or its acetal) |

| Oxidative Synthesis | 2-(2,3-Dimethylphenoxy)ethanol | Oxidizing Agent (e.g., PCC, CrO₃) |

| Catalytic Dehydrogenation | 2-(2,3-Dimethylphenoxy)ethanol | Dehydrogenation Catalyst (e.g., Copper, Silver) |

Oxidative Synthesis Routes

An alternative strategy for preparing this compound is through the oxidation of the corresponding primary alcohol, 2-(2,3-dimethylphenoxy)ethanol. This method is advantageous as it avoids the direct handling of potentially unstable haloacetaldehydes. The synthesis of the related 2-(2-methoxyphenoxy)acetaldehyde (B142970) often proceeds via the oxidation of 2-(2-methoxyphenoxy)ethanol.

The precursor alcohol, 2-(2,3-dimethylphenoxy)ethanol, can be prepared via the etherification of 2,3-dimethylphenol with 2-chloroethanol. The subsequent step involves the selective oxidation of the primary alcohol to an aldehyde. Care must be taken to use mild oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. Another oxidative approach is the catalytic dehydrogenation of the precursor alcohol, a method used for producing various alkoxy acetaldehydes from monoalkyl ethers of ethylene (B1197577) glycol. google.com

Reaction Conditions and Optimization Strategies

The efficiency, yield, and purity of the final product are highly dependent on the chosen reaction conditions, including the catalytic system and the solvents employed.

Catalytic Systems in Synthesis (e.g., Acidic/Basic Catalysis)

Catalysis plays a critical role in each of the primary synthetic routes.

Acidic Catalysis: Acid catalysts, such as p-toluenesulfonic acid, are crucial when acetals are used as protecting groups. mdpi.com They are employed to hydrolyze the acetal intermediate to liberate the final aldehyde product.

Metal and Oxidation Catalysts: For oxidative routes, several types of catalysts are effective.

Chromium-Based Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) are well-established for the controlled oxidation of primary alcohols to aldehydes.

Catalytic Dehydrogenation: The gas-phase dehydrogenation of the precursor alcohol can be performed over metal catalysts. Reduced copper catalysts have been successfully used to convert alkoxy ethanols to alkoxy acetaldehydes at temperatures around 300-425 °C. google.com Similarly, silver-based catalysts, such as AgLi/SiO₂, have shown high activity and selectivity for the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde, suggesting their potential applicability. researchgate.net

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of synthesizing this compound are significantly influenced by temperature and pressure. In the Williamson ether synthesis, increasing the temperature generally accelerates the reaction rate by providing the necessary activation energy for the nucleophilic substitution. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the product.

For the oxidation of 2-(2,3-dimethylphenoxy)ethanol, temperature control is critical. Over-oxidation to the corresponding carboxylic acid can occur if the temperature is not carefully managed.

Pressure primarily plays a role in reactions involving gaseous reactants or where the reaction volume changes significantly. For instance, in the industrial production of acetaldehyde via the Wacker process, which involves the oxidation of ethylene, pressure is a key parameter. google.comethz.ch The oxidation of acetaldehyde itself is also sensitive to pressure, with higher pressures impacting the oxidation behavior. dtu.dk At 25 bar, the reaction of acetaldehyde initiates at 600 K, while at 100 bar, it begins at a lower temperature of 500 K. dtu.dk

Table 1: Temperature and Pressure Effects on Acetaldehyde Oxidation

| Pressure | Onset Temperature of Oxidation | Observations |

| 25 bar | 600 K | Slow oxidation between 600 and 700 K. dtu.dk |

| 100 bar | 500 K | Exhibits a plateau related to Negative Temperature Coefficient (NTC) behavior between 575 and 650 K. dtu.dk |

Industrial-Scale Production Methodologies

On an industrial scale, the production of acetaldehyde, a related compound, is primarily achieved through the Wacker process. ethz.chwikipedia.org This process involves the oxidation of ethylene using a palladium-copper catalyst system. google.comethz.ch While not specific to this compound, the principles can be adapted. For large-scale production, a continuous process is often favored. One such method is the use of a simulated moving bed (SMB) reactor system, which allows for the simultaneous conversion of reactants and separation of products. google.com This technique can drive the reaction equilibrium towards the product side, potentially achieving complete conversion. google.com

Another established industrial method for acetaldehyde production is the dehydrogenation of ethanol. ethz.chwikipedia.org This process can be carried out either endothermically over a copper-based catalyst or via oxidative dehydrogenation, where the heat from oxidizing the co-produced hydrogen balances the endothermic reaction. ethz.ch

Purification Techniques for the Compound and its Intermediates

The purification of this compound and its intermediates is crucial to obtain a product of high purity. Common techniques include:

Distillation: Fractional distillation is a standard method for purifying aldehydes. lookchem.com For acetaldehyde, this is often performed under a nitrogen atmosphere to prevent oxidation. lookchem.com Extractive distillation, using water as an extraction agent, is also employed in industrial processes to separate the crude aldehyde from byproducts. google.com

Chromatography: Column chromatography is a highly effective method for separating the target compound from unreacted starting materials and side products, particularly in laboratory-scale syntheses.

Recrystallization: If the compound or its intermediates are solid, recrystallization from a suitable solvent can be an excellent purification method.

A patented method for purifying 2,2-dimethoxy acetaldehyde, an acetal of a related compound, involves an initial atmospheric distillation followed by extractive distillation with water. google.comgoogle.com This process has been shown to yield purities greater than 98%. google.comgoogle.com

Table 2: Purification Parameters for 2,2-Dimethoxy Acetaldehyde

| Step | Parameters | Result |

| Initial Distillation | Heat to 80-90°C until no more distillate is collected. google.comgoogle.com | Removes volatile impurities. |

| Extractive Distillation | Add 80-150% water by mass to the residue. Use a rectifying column with 20-40 theoretical plates at 80-95 kPa and 60-70°C. google.comgoogle.com | Collects the high-purity product at 50-60°C. google.comgoogle.com |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a green and highly selective alternative for producing aldehydes. While specific research on the chemoenzymatic synthesis of this compound is not widely available, general principles can be applied. For instance, alcohol dehydrogenases (ADHs) can be used for the selective oxidation of 2-(2,3-dimethylphenoxy)ethanol to the corresponding aldehyde.

In a broader context, microorganisms like Zymomonas mobilis and Saccharomyces cerevisiae have been engineered for acetaldehyde production. researchgate.net By creating mutant strains with decreased alcohol dehydrogenase activity, the fermentation process can be geared towards producing acetaldehyde instead of ethanol. researchgate.net

Asymmetric Synthesis Strategies Incorporating Phenoxyacetaldehyde (B1585835) Derivatives

Asymmetric synthesis is crucial when the target molecule contains chiral centers. While this compound itself is achiral, it can be a key intermediate in the synthesis of chiral molecules. For example, it can be used in aldol (B89426) reactions with chiral ketones or aldehydes to create new stereocenters. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of such reactions.

Phenoxyacetaldehyde derivatives are valuable building blocks in the synthesis of various biologically active molecules, including nucleoside analogues. google.com The stereochemistry of these final products often depends on the asymmetric transformations performed on intermediates derived from phenoxyacetaldehydes.

Retrosynthetic Analysis of Target Structures Containing the this compound Moiety

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. amazonaws.com When a target molecule contains the this compound moiety, a key disconnection is often made at the ether linkage. This leads back to 2,3-dimethylphenol and a two-carbon electrophile.

Alternatively, if the aldehyde has been transformed into another functional group in the target molecule, the analysis would involve identifying the reactions that could lead back to the aldehyde. For example, if the target contains a 2-(2,3-dimethylphenoxy)ethyl group, this could be disconnected to the corresponding aldehyde via a Wittig-type reaction or a reduction. The analysis helps in identifying readily available starting materials and planning a logical and efficient synthetic route. amazonaws.comyoutube.com

Chemical Reactivity and Transformation Pathways of 2 2,3 Dimethylphenoxy Acetaldehyde

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde functional group consists of a carbonyl group (a carbon double-bonded to an oxygen) where the carbon atom is also bonded to a hydrogen atom and an R group. chemistrytalk.org The significant difference in electronegativity between carbon and oxygen results in a highly polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). britannica.commsu.edu This polarity is the primary driver of the aldehyde's reactivity. britannica.com

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions. chemistrytalk.orglibretexts.orgunacademy.com This enhanced reactivity is attributed to two main factors:

Steric Effects : The single hydrogen atom attached to the aldehyde's carbonyl carbon presents less steric hindrance compared to the two bulkier alkyl or aryl groups attached to a ketone's carbonyl carbon. chemistrytalk.orglibretexts.org This makes the aldehyde's carbonyl carbon more accessible to attacking nucleophiles. chemistrytalk.org

Electronic Effects : Aldehydes have only one electron-donating alkyl group, whereas ketones have two. libretexts.orgunacademy.com Alkyl groups stabilize the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity. With fewer electron-donating groups, the carbonyl carbon in an aldehyde is more electrophilic and therefore more reactive towards nucleophiles. chemistrytalk.orgncert.nic.in

Nucleophilic Addition Reactions

The most characteristic reaction of aldehydes, including 2-(2,3-Dimethylphenoxy)acetaldehyde, is nucleophilic addition. ncert.nic.inopenstax.org In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon. britannica.comlibretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated by a weak acid (like water or an alcohol) to yield a neutral addition product. ncert.nic.inopenstax.org

The general mechanism can be summarized in two steps:

Nucleophilic attack on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. openstax.orglibretexts.org

Protonation of the alkoxide intermediate to form the final alcohol product. openstax.orglibretexts.org

Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form hemiacetals. libretexts.orglibretexts.org Because alcohols are weak nucleophiles, an acid catalyst is necessary to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack. libretexts.orgbyjus.com

The reaction of this compound with one equivalent of an alcohol (R-OH) yields a hemiacetal. openochem.org This hemiacetal contains both an alcohol (-OH) and an ether (-OR) group attached to the same carbon. libretexts.orgbyjus.com Hemiacetals are often unstable and exist in equilibrium with the starting aldehyde and alcohol. openochem.orglibretexts.org

Upon reaction with a second equivalent of the alcohol, the hemiacetal can be converted to an acetal (B89532), which is a more stable compound. libretexts.orglibretexts.org This part of the reaction involves the protonation of the hemiacetal's hydroxyl group, which then leaves as a water molecule. openochem.org The resulting carbocation is attacked by another alcohol molecule, and subsequent deprotonation gives the acetal. libretexts.orgopenochem.org To drive the equilibrium towards the acetal, the water formed during the reaction is typically removed. libretexts.orglibretexts.org

General Reaction Scheme:

Step 1: Hemiacetal Formation this compound + R-OH ⇌ 2-(2,3-Dimethylphenoxy)-1-(alkoxy)ethanol (a hemiacetal)

Step 2: Acetal Formation Hemiacetal + R-OH ⇌ 1,1-dialkoxy-2-(2,3-dimethylphenoxy)ethane (an acetal) + H₂O

Aldehydes react with primary amines (R-NH₂) to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgorgoreview.com These compounds feature a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by a mild acid and is reversible. libretexts.orglumenlearning.com

The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon of this compound. orgoreview.comyoutube.com This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine. orgoreview.com The carbinolamine is then protonated on its oxygen atom by the acid catalyst, turning the hydroxyl group into a good leaving group (water). orgoreview.comlumenlearning.com Elimination of water and subsequent deprotonation of the nitrogen atom leads to the final imine product. orgoreview.comyoutube.com Controlling the pH is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine but not so acidic that it protonates the reactant amine, which would render it non-nucleophilic. libretexts.orglumenlearning.com

General Reaction: this compound + R-NH₂ ⇌ N-alkyl-1-(2,3-dimethylphenoxy)ethan-1-imine + H₂O

Oxidation Reactions

A key difference between aldehydes and ketones is their susceptibility to oxidation. libretexts.orglibretexts.org Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents, a reaction that ketones resist under mild conditions. ncert.nic.inlibretexts.orglibretexts.org This is because aldehydes possess a hydrogen atom directly bonded to the carbonyl carbon, which can be easily abstracted during the oxidation process. libretexts.orglibretexts.org

This compound can be converted to 2-(2,3-Dimethylphenoxy)acetic acid using common oxidizing agents. ncert.nic.inchemistrysteps.com These reagents include strong oxidants like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from CrO₃ or sodium dichromate), and nitric acid (HNO₃). ncert.nic.inlibretexts.orgchemistrysteps.com Milder oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's reagent, can also effect this transformation and are often used as chemical tests to distinguish aldehydes from ketones. ncert.nic.in More modern and selective methods may utilize reagents like pyridinium (B92312) chlorochromate (PCC) with an co-oxidant or organocatalysts under aerobic conditions. organic-chemistry.org

General Reaction: this compound + [O] → 2-(2,3-Dimethylphenoxy)acetic acid (where [O] represents an oxidizing agent)

The oxidation of aldehydes in aqueous media is understood to proceed through a hydrate (B1144303) intermediate. libretexts.orglibretexts.orglibretexts.org Aldehydes reversibly react with water to form a geminal diol (gem-diol), also known as a hydrate. libretexts.orgfiveable.me Although the equilibrium often lies on the side of the aldehyde, the hydrate is present in solution. libretexts.org

Catalytic Oxidation Processes

The aldehyde functional group in this compound is susceptible to oxidation, a common transformation for aldehydes, which typically yields the corresponding carboxylic acid. This process involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH).

Research into the oxidation of aldehydes has identified several effective oxidizing agents and catalytic systems. Common laboratory-scale oxidizing agents capable of this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3). For industrial applications and more controlled, selective oxidations, catalytic processes are often preferred. For instance, studies on the oxidation of acetaldehyde (B116499) have shown high efficiency using platinum-based catalysts. A Pt/CeO2-ZrO2-SnO2/γ-Al2O3 catalyst, for example, can completely oxidize acetaldehyde to acetic acid with high selectivity. nih.gov

In the case of this compound, catalytic oxidation would be expected to yield 2-(2,3-Dimethylphenoxy)acetic acid. The reaction conditions, such as the choice of catalyst, solvent, temperature, and oxidant (often air or oxygen), would be critical in achieving high yield and selectivity, minimizing potential side reactions on the substituted phenoxy ring.

Table 1: Potential Catalytic Oxidation of this compound

| Reactant | Expected Product | Potential Catalysts/Reagents |

|---|

Reduction Reactions

The aldehyde group of this compound can be readily reduced to a primary alcohol functional group. chemguide.co.uk This transformation is a fundamental reaction in organic synthesis.

Formation of Corresponding Alcohols

The reduction of the aldehyde moiety in this compound results in the formation of its corresponding primary alcohol, 2-(2,3-Dimethylphenoxy)ethanol. chemguide.co.ukyoutube.com This reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde group. youtube.com The general principle dictates that the reduction of an aldehyde leads to a primary alcohol, a class of alcohols where the carbon atom bonded to the hydroxyl group is attached to only one other carbon atom. chemguide.co.uk A similar compound, 2-(2-Methoxyphenoxy)acetaldehyde (B142970), is known to yield 2-(2-Methoxyphenoxy)ethanol upon reduction.

Reducing Agent Specificity and Reaction Conditions

The reduction of aldehydes can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being among the most common and effective. chemguide.co.uk

Sodium Borohydride (NaBH4): This is a selective reducing agent that is well-suited for reducing aldehydes and ketones. chemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk The solid NaBH4 is added to a solution of the aldehyde, and the reaction can proceed at room temperature or with gentle heating. chemguide.co.uk Following the reduction, a dilute acid is often added to the mixture to hydrolyze the intermediate borate (B1201080) complex and liberate the final alcohol product. chemguide.co.uk

Lithium Aluminum Hydride (LiAlH4): This is a much stronger and less selective reducing agent than NaBH4. chemguide.co.uk It readily reduces aldehydes, ketones, esters, and carboxylic acids. Due to its high reactivity with protic solvents, reactions involving LiAlH4 are conducted in anhydrous aprotic ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF). After the initial reaction, a careful workup procedure involving the sequential addition of water and often an acid or base solution is required to decompose the aluminum complexes and isolate the alcohol. chemguide.co.uk

Table 2: Reduction of this compound

| Reactant | Product | Reducing Agent | Typical Reaction Conditions |

|---|---|---|---|

| This compound | 2-(2,3-Dimethylphenoxy)ethanol | Sodium Borohydride (NaBH4) | Alcoholic solvent (e.g., methanol, ethanol), room temperature or heated, followed by acid workup. chemguide.co.uk |

Reactions Involving the Phenoxy Ring System

The aromatic phenoxy ring in this compound is subject to electrophilic aromatic substitution, a class of reactions characteristic of benzene (B151609) and its derivatives. uci.edudalalinstitute.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com The mechanism proceeds in two main steps: the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation (also known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the ring, typically using X2 and a Lewis acid catalyst like FeX3. uci.edu

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. libretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

For this compound, these reactions would lead to the substitution of one of the available hydrogen atoms on the benzene ring.

Reaction Dynamics and Mechanisms under Varied Conditions

Photochemical Oxidation Processes

Despite targeted searches for the compound, including by its CAS Number 1017177-14-8, no specific studies detailing its performance in hydrogenolysis, organocatalytic asymmetric transformations, or transition metal-catalyzed processes were found. Similarly, there is no available research on the influence of pH on its reactivity or its behavior under photochemical oxidation conditions.

While general principles of aldehyde reactivity are well-documented for simpler molecules like acetaldehyde, these cannot be accurately extrapolated to this compound without specific experimental data. The presence of the 2,3-dimethylphenoxy group introduces steric and electronic effects that would significantly influence the reactivity of the aldehyde functional group, making direct comparisons to unsubstituted acetaldehyde scientifically unsound.

Due to the absence of specific research findings for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on the requested topics.

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

The inherent reactivity of the aldehyde functional group suggests that this compound would likely undergo typical aldehyde reactions. These would include oxidation to form the corresponding carboxylic acid, 2-(2,3-Dimethylphenoxy)acetic acid, and reduction to yield the alcohol, 2-(2,3-Dimethylphenoxy)ethanol. Furthermore, the aldehyde could participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and the Wittig reaction, and could be a precursor for the synthesis of imines and other nitrogen-containing heterocycles through reactions with amines.

However, without specific experimental data for this compound, any discussion of its reactivity remains speculative and based on general principles rather than on documented findings. The substitution pattern on the phenyl ring, with two methyl groups at the 2 and 3 positions, would influence the electronic and steric environment of the molecule, potentially affecting reaction rates and product distributions compared to other isomers. For instance, the steric hindrance provided by the ortho-methyl group could play a significant role in its reactions.

The lack of specific research on this compound prevents the creation of a detailed, evidence-based article on its derived compounds and transformation pathways as requested. The scientific community has not, to date, published sufficient research to populate a comprehensive overview of its chemical behavior.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ), splitting patterns (multiplicity), and integration values of proton signals provide a map of the hydrogen atoms in the molecule. For 2-(2,3-Dimethylphenoxy)acetaldehyde, the spectrum is predicted to show distinct signals corresponding to the aldehydic proton, the aromatic protons, the methylene (B1212753) protons, and the two methyl groups.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons of the oxymethylene group (-O-CH₂-) would likely resonate as a singlet around δ 4.5-5.0 ppm. The aromatic region should display a complex pattern for the three protons on the dimethylphenyl ring. The two methyl groups attached to the aromatic ring are predicted to appear as distinct singlets in the upfield region, typically around δ 2.0-2.3 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Predicted Multiplicity | Integration |

|---|---|---|---|

| 9.5 - 10.0 | Aldehydic H | Singlet (s) | 1H |

| 6.8 - 7.2 | Aromatic H | Multiplet (m) | 3H |

| 4.6 - 4.8 | -O-CH₂- | Singlet (s) | 2H |

| 2.1 - 2.3 | Aromatic CH₃ | Singlet (s) | 3H |

| 2.0 - 2.2 | Aromatic CH₃ | Singlet (s) | 3H |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The aldehydic carbonyl carbon is the most deshielded and is expected to appear far downfield, typically in the range of δ 190-200 ppm. The carbons of the aromatic ring will resonate between δ 110-160 ppm. The carbon of the oxymethylene group (-O-CH₂-) is anticipated around δ 60-70 ppm, while the methyl carbons will appear in the most upfield region of the spectrum, generally below δ 20 ppm.

Predicted ¹³C NMR Signal Assignments for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 195 - 205 | C=O (Aldehyde) |

| 155 - 160 | Aromatic C-O |

| 110 - 140 | Aromatic C-H and C-C |

| 65 - 75 | -O-CH₂- |

| 15 - 25 | Aromatic CH₃ |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments are employed. researchgate.netipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish connectivity within proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for definitive assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical in confirming the connectivity between the aldehydic group, the phenoxy ether linkage, and the dimethyl-substituted aromatic ring.

These advanced methods, used in combination, provide irrefutable evidence for the proposed molecular structure. researchgate.netipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₁₀H₁₂O₂. HRMS analysis would be used to compare the experimentally measured exact mass with the theoretically calculated mass, providing definitive confirmation of the elemental composition. rsc.org

Theoretical Mass Data for Molecular Formula Confirmation

| Molecular Formula | Calculated Exact Mass | Ion Type (Example) | Calculated m/z |

|---|---|---|---|

| C₁₀H₁₂O₂ | 164.08373 | [M+H]⁺ | 165.09101 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. sciex.com In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating gaseous ions with minimal fragmentation. For this compound, ESI-MS would likely show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. rsc.org This technique is also highly effective for studying non-covalent complexes, as it can preserve these interactions during the ionization process, making it suitable for analyzing potential interactions of the compound within more complex mixtures or biological systems. sciex.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of different bonds within the molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most diagnostic of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. Another critical indicator for the aldehyde functional group is the C-H stretching vibration, which typically manifests as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The ether linkage (Ar-O-CH₂) is identifiable by a characteristic C-O-C stretching band, usually found between 1200 cm⁻¹ and 1260 cm⁻¹. The methyl groups attached to the benzene (B151609) ring will show characteristic C-H bending vibrations around 1380 cm⁻¹ and 1450 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | ~2820, ~2720 | Medium |

| C=O Stretch | Aldehyde | 1720-1740 | Strong |

| C-H Stretch | Aromatic | >3000 | Medium-Weak |

| C=C Stretch | Aromatic | 1450-1600 | Medium-Strong |

| C-O-C Stretch | Ether | 1200-1260 | Strong |

| C-H Bend | Methyl | ~1450, ~1380 | Medium |

Table 1: Predicted FT-IR Spectral Data for this compound based on analogous compounds.

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the molecular structure of this compound. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The symmetric "ring breathing" mode of the substituted benzene ring is expected to be a strong and sharp band. The C=C stretching vibrations of the aromatic ring also give rise to strong bands in the Raman spectrum. The carbonyl (C=O) stretch, while strong in the IR, will be present but likely weaker in the Raman spectrum. Conversely, the C-H stretching vibrations of the aldehyde and methyl groups are expected to be clearly visible. Analysis of Raman spectra of related phenoxyacetic acids and their derivatives helps in assigning the observed bands. researchgate.netsigmaaldrich.com

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing | Aromatic | ~1000 | Strong |

| C=C Stretch | Aromatic | 1580-1620 | Strong |

| C=O Stretch | Aldehyde | 1715-1735 | Medium-Weak |

| C-H Stretch | Aromatic | >3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850-3000 | Strong |

Table 2: Predicted FT-Raman Spectral Data for this compound based on analogous compounds.

Chromatographic Methods in Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography (GC) is the premier technique for assessing the purity of this compound and for monitoring the progress of its synthesis. phenomenex.com The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. phenomenex.com

For the analysis of aromatic aldehydes like this compound, a non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically employed. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds.

In some cases, to enhance sensitivity and selectivity, especially for trace analysis, the aldehyde can be derivatized. sigmaaldrich.com A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative that is highly responsive to an electron capture detector (ECD). sigmaaldrich.comnih.gov

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Table 3: Typical Gas Chromatography (GC) Conditions for the Analysis of Aromatic Aldehydes.

X-ray Diffraction (XRD) for Crystalline Derivatives and Analogues

While this compound is a liquid or low-melting solid at room temperature, its crystalline derivatives or closely related analogues can be studied using X-ray Diffraction (XRD). This technique provides precise information about the three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

A highly relevant analogue for XRD studies is (2,3-Dimethylphenoxy)acetic acid, the corresponding carboxylic acid. The crystal structure of (2,3-Dimethylphenoxy)acetic acid has been determined, revealing that the acetic acid substituent is coplanar with the dimethylphenoxy group. iucr.orgresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimeric structures. iucr.orgresearchgate.net This information is valuable for understanding the conformational preferences and potential intermolecular interactions of the parent aldehyde.

| Compound | Crystal System | Space Group | Key Feature | Reference |

| (2,3-Dimethylphenoxy)acetic acid | Monoclinic | P2₁/c | Coplanar acetic acid and phenoxy groups, hydrogen-bonded dimers | iucr.orgresearchgate.net |

Table 4: X-ray Diffraction Data for a Crystalline Analogue of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No peer-reviewed articles or databases containing DFT calculations for 2-(2,3-Dimethylphenoxy)acetaldehyde were identified. Such studies are crucial for understanding the electronic structure and reactivity of a molecule. The following specific analyses are therefore unavailable:

Molecular Docking Studies of Derivatives

No research was found that investigates the binding of this compound or its direct derivatives to any biological targets through molecular docking simulations. While studies exist for other classes of phenoxy derivatives ijcrr.comresearchgate.net, this specific compound and its derivatives have not been the subject of such in silico analyses.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of this compound in various environments. While specific MD studies on this exact molecule are not extensively documented, the principles and methodologies can be inferred from simulations of analogous systems, such as other phenoxy compounds and aldehydes in solution. nih.gov

In the context of material science or biological systems, MD simulations could predict how this compound adsorbs onto surfaces or binds to a protein's active site. nih.govnrel.gov For example, simulations of acetaldehyde (B116499) hydrogenation have been used to understand reaction mechanisms on catalyst surfaces. acs.org Similarly, MD studies on related organic molecules have elucidated the effects of solvent and charge state on their solid-phase structure. nrel.gov Such simulations for this compound would involve defining a force field that accurately describes the intra- and intermolecular potentials of the system, followed by solving Newton's equations of motion for all atoms.

A hypothetical MD simulation setup for this compound in a water box would involve the parameters outlined in the table below.

Table 1: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Value/Description |

| System Composition | 1 molecule of this compound, ~2000 water molecules |

| Force Field | A combination of a general organic force field (e.g., GAFF) for the solute and a water model (e.g., TIP3P) |

| Simulation Box | Cubic, with periodic boundary conditions |

| Temperature | 298 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

The results from such a simulation would provide trajectories of all atoms, from which properties like radial distribution functions (to understand solvation structure) and hydrogen bond lifetimes could be calculated.

Quantum Chemical Calculations and Ab Initio Methods

Quantum chemical calculations provide a highly accurate description of the electronic structure and properties of this compound at the atomic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding the molecule's geometry, vibrational frequencies, and reactivity. researchgate.nettandfonline.comrsc.org

DFT methods, such as B3LYP, are often employed to optimize the molecular geometry of similar compounds and calculate their electronic properties. digitellinc.comnih.gov For this compound, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a static but precise picture of its most stable conformation. Furthermore, these calculations can yield insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity and electronic transitions. digitellinc.com

Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer even higher accuracy, albeit at a greater computational cost. nih.govresearchgate.net These methods are particularly useful for calculating accurate interaction energies and reaction barriers. For instance, ab initio calculations on acetaldehyde have been used to investigate reaction pathways in enzymatic environments. nih.gov In the case of this compound, such calculations could be used to precisely determine its interaction energy with other molecules or to study the potential energy surface of its decomposition or isomerization reactions. researchgate.net

Table 2: Predicted Properties of this compound from Quantum Chemical Calculations (Illustrative)

| Property | Predicted Value/Description | Method |

| Optimized Geometry | Detailed bond lengths and angles | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | ~5-6 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | ~2-3 Debye | DFT/B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Characteristic C=O stretch (~1730 cm⁻¹), C-O-C stretch (~1200-1250 cm⁻¹) | DFT/B3LYP/6-311++G(d,p) |

Advanced Analysis of Intermolecular Interactions

The non-covalent interactions involving this compound are critical for its behavior in condensed phases and its recognition by other molecules. Advanced computational techniques allow for the detailed characterization of these interactions.

While this compound cannot act as a hydrogen bond donor, its ether and aldehyde oxygen atoms are potential hydrogen bond acceptors. Computational studies on similar molecules, like imino-acetaldehyde oxime and various phenols, have demonstrated the power of theoretical methods in characterizing hydrogen bonds. nih.govresearchgate.net

For this compound interacting with a hydrogen bond donor like water or an alcohol, quantum chemical calculations can determine the geometry and strength of the hydrogen bonds formed. fu-berlin.de The analysis would typically involve identifying the hydrogen bond distance (e.g., O···H) and angle (e.g., O···H-X), as well as calculating the interaction energy. Studies on related systems have shown that the strength of hydrogen bonds can be influenced by the electronic nature of substituents on the aromatic ring. nih.gov In this compound, the electron-donating methyl groups on the phenoxy ring would slightly increase the electron density on the ether oxygen, potentially making it a stronger hydrogen bond acceptor.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. numberanalytics.comnih.gov It is based on the electron density and its derivatives. NCI plots provide a qualitative picture of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, by representing them as colored surfaces. nih.gov

For this compound, an NCI analysis would reveal the regions of weak interactions within the molecule (intramolecular) and between the molecule and its surroundings (intermolecular). For example, in a dimer of this compound, NCI analysis could visualize the van der Waals interactions between the aromatic rings and the weak C-H···O interactions. In a complex with a solvent molecule, it would clearly show the hydrogen bonding regions. nih.gov The color-coding of the NCI surfaces provides additional information: blue or green surfaces typically indicate strong attractive interactions like hydrogen bonds, while red surfaces suggest repulsive steric clashes. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. nih.govamercrystalassn.org QTAIM analysis can be applied to the calculated electron density of this compound to characterize its chemical bonds and non-covalent interactions in a quantitative manner. chemrxiv.org

The key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties of the electron density at the BCP, such as its value (ρ) and its Laplacian (∇²ρ), provide insights into the nature of the interaction. nih.gov For covalent bonds in this compound, the electron density at the BCP would be high, and the Laplacian would be negative. For non-covalent interactions, such as a hydrogen bond to the aldehyde oxygen, the electron density at the BCP would be lower, and the Laplacian would be positive. chemrxiv.org QTAIM can also be used to calculate atomic charges and other atomic properties.

Table 3: Illustrative QTAIM Parameters for a Hydrogen Bond in a this compound-Water Complex

| Parameter | Description | Expected Value Range |

| Electron Density (ρ) | Indicates the strength of the interaction. | 0.01 - 0.04 a.u. |

| Laplacian of Electron Density (∇²ρ) | Positive value indicates a closed-shell interaction (like a hydrogen bond). | > 0 a.u. |

| Total Energy Density (H) | Negative value suggests some covalent character. | Slightly negative or positive |

The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs of electrons. researchgate.netwikipedia.org ELF analysis provides a chemically intuitive picture of the electronic structure of a molecule. jussieu.fr The ELF is a scalar field that takes values between 0 and 1, where a value close to 1 indicates high electron localization. taylorandfrancis.com

For this compound, an ELF analysis would show regions of high localization corresponding to the covalent bonds (C-C, C-H, C=O, C-O) and the lone pairs on the oxygen atoms. taylorandfrancis.com This can be particularly useful for understanding the electronic environment of the reactive sites of the molecule, such as the carbonyl group. The shape and population of the ELF basins (regions of high ELF value) can provide quantitative information about the number of electrons in a particular bond or lone pair. cdnsciencepub.com In studies of related molecules, ELF has been used to understand the nature of chemical bonding and the localization of electrons in different parts of the molecule. tandfonline.com

Natural Bond Orbital (NBO) Analysis for Electronic Structure

For this compound, the primary donor orbitals are the lone pairs (LP) on the two oxygen atoms and the π-bonds of the aromatic ring. The principal acceptor orbitals are the antibonding (σ* and π*) orbitals associated with the carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds.

Detailed Research Findings

A hypothetical NBO analysis of this compound would focus on several key electronic features: the polarization of the σ-bonds, the hybridization of the atoms, and the stabilizing hyperconjugative interactions.

Natural Charges and Hybridization:

The distribution of natural charges reveals the polarity of the bonds within the molecule. The oxygen atoms are expected to have significant negative charges due to their high electronegativity, while the carbon atoms bonded to them will carry partial positive charges. The carbons of the aldehyde group and the ether linkage are notable sites of positive charge.

The hybridization of the atoms determines the geometry and bonding characteristics. The aromatic ring carbons and the carbonyl carbon of the aldehyde group are expected to be sp² hybridized, consistent with their planar geometry. The ether oxygen atom is also likely to exhibit significant sp² character due to the delocalization of one of its lone pairs into the aromatic system.

Table 1: Illustrative Natural Charges and Hybridization in this compound

The following data is representative and based on NBO analyses of analogous compounds like anisole (B1667542) and acetaldehyde.

| Atom | Natural Charge (e) | Hybridization |

| Aldehyde Oxygen | ~ -0.6 | ~ sp² |

| Carbonyl Carbon | ~ +0.5 | ~ sp² |

| Ether Oxygen | ~ -0.5 | ~ sp² |

| Aromatic Carbon (bonded to ether O) | ~ +0.2 | ~ sp² |

| Methylene (B1212753) Carbon (CH₂) | ~ -0.1 | ~ sp³ |

Hyperconjugative Interactions and Stabilization Energies:

The stability of this compound is significantly influenced by hyperconjugative interactions. The most substantial of these involve the delocalization of electron density from the oxygen lone pairs into neighboring antibonding orbitals.

The π-electrons of the dimethyl-substituted benzene (B151609) ring also act as donors, delocalizing into the σ* antibonding orbitals of the attached methyl and phenoxy acetaldehyde groups.

Table 2: Principal Donor-Acceptor Interactions and Second-Order Stabilization Energies (E(2)) for this compound

The following E(2) values are illustrative and based on data from similar structures in the literature. They represent the most likely significant interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (Ether O) | π* (Aromatic Ring C-C) | ~ 15-25 |

| LP (Ether O) | σ* (Aromatic C-C) | ~ 5-10 |

| LP (Aldehyde O) | σ* (Carbonyl C - Methylene C) | ~ 2-5 |

| LP (Aldehyde O) | σ* (Carbonyl C - H) | ~ 1-3 |

| π (Aromatic Ring C-C) | σ* (Aromatic C - Ether O) | ~ 3-6 |

| π (Aromatic Ring C-C) | σ* (Aromatic C - Methyl C) | ~ 2-5 |

Applications in Advanced Organic Synthesis and Chemical Materials Science

Role as a Key Synthetic Intermediate

As a synthetic intermediate, 2-(2,3-Dimethylphenoxy)acetaldehyde offers a reactive handle—the aldehyde group—appended to a more complex, sterically-hindered aromatic ether. This combination makes it a potentially valuable precursor for introducing the 2,3-dimethylphenoxy group into larger molecules. The synthesis of this aldehyde would likely involve a Williamson ether synthesis, reacting 2,3-dimethylphenol (B72121) with a two-carbon electrophile like 2-chloroacetaldehyde or its synthetic equivalent. masterorganicchemistry.comwikipedia.org

The primary role of this compound in organic synthesis is as a bifunctional building block. The aldehyde group is highly reactive and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions allow for the elaboration of the acetaldehyde (B116499) side chain into more complex structures. The 2,3-dimethylphenoxy group, meanwhile, provides a stable, lipophilic, and electronically-defined aromatic core that can be incorporated into a target molecule.

The aldehyde functionality can undergo several fundamental transformations, making it a versatile precursor.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Functional Group | Significance |

| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid | Forms 2-(2,3-Dimethylphenoxy)acetic acid, a precursor for esters and amides. |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Yields 2-(2,3-Dimethylphenoxy)ethanol, useful for subsequent ether or ester synthesis. |

| Reductive Amination | Amine (R-NH₂), H₂, Pd/C | Secondary Amine | A direct route to introduce nitrogen and form more complex amine derivatives. |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | A key method for forming carbon-carbon double bonds with high regioselectivity. |

| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Secondary Alcohol | An effective method for creating new carbon-carbon bonds and introducing alkyl or aryl groups. |

While this compound is not cited as a direct intermediate in the synthesis of major pharmaceuticals like Rofecoxib or Naproxen, its structural motif is relevant to medicinal chemistry. chemicalbook.comnih.govwikipedia.org Aryloxyacetic acid derivatives, which can be synthesized by oxidizing the corresponding aldehydes, are a known class of biologically active compounds. Furthermore, the phenoxy scaffold is present in many pharmaceutical agents.

The compound could theoretically serve as an intermediate for creating analogs of existing drugs where the specific 2,3-dimethyl substitution pattern is desired to fine-tune properties such as:

Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability: The methyl groups can block sites of potential aromatic hydroxylation.

Receptor Binding: The specific substitution pattern can influence how the molecule fits into a biological target's binding pocket.

For example, selective COX-2 inhibitors like Rofecoxib feature a substituted aromatic ring. nih.govresearchgate.net Synthetic routes towards novel analogs could potentially employ intermediates like this compound to explore how different substitution patterns on the phenyl ring affect activity and selectivity.

Aldehydes are a cornerstone of the fragrance industry due to their often potent and distinct aromas. The 2,3-dimethylphenoxy group would impart its own characteristic scent profile—likely phenolic, woody, or slightly medicinal—which would be modified by the aldehyde functional group. While direct use as a fragrance may be limited, its value lies as a precursor. Through reactions like aldol (B89426) condensation or Wittig reactions, it can be converted into larger, more complex molecules with potentially more desirable and stable olfactory properties for use in perfumery.

Utilization in the Synthesis of Heterocyclic Systems

The aldehyde functional group is a crucial component in many classical named reactions for the synthesis of heterocyclic rings. These reactions often involve the condensation of the aldehyde with a suitably functionalized co-reactant, followed by cyclization and aromatization.

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. Several methods for their synthesis, such as the Combes or Friedländer synthesis, utilize carbonyl compounds. In a hypothetical Friedländer-type synthesis, this compound could react with a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative under acid or base catalysis. The reaction would proceed via condensation followed by an intramolecular cyclization and dehydration to yield a highly substituted quinoline (B57606) bearing the 2-(2,3-dimethylphenoxymethyl) group at the 2-position.

Table 2: Hypothetical Friedländer Synthesis of a Quinoline Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzaldehyde | This compound | Acid (e.g., p-TsOH) or Base (e.g., KOH) | 2-(2,3-Dimethylphenoxymethyl)quinoline |

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. nih.gov The Fischer indole synthesis is a powerful and historic method for creating indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.comnumberanalytics.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, cyclization, and elimination of ammonia (B1221849) to form the aromatic indole ring. nih.govbyjus.com

Although the classic Fischer synthesis can fail with unsubstituted acetaldehyde, it is generally successful with substituted aldehydes. byjus.com Therefore, this compound is a viable candidate for this reaction. Reacting it with a substituted or unsubstituted phenylhydrazine would lead to the formation of an indole with the 2,3-dimethylphenoxymethyl group at the 3-position, a common substitution pattern for biologically active indoles.

Table 3: Hypothetical Fischer Indole Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

| Phenylhydrazine | This compound | Brønsted Acid (H₂SO₄, PPA) or Lewis Acid (ZnCl₂) | Phenylhydrazone of this compound | 3-(2,3-Dimethylphenoxymethyl)-1H-indole |

Development of Catalytic Systems and Ligand Design

The development of novel catalytic systems and the design of sophisticated ligands are cornerstones of modern organic synthesis, enabling reactions with high efficiency, selectivity, and stereocontrol. Aldehydes, as a class of compounds, are known to participate in a multitude of catalytic reactions. They can act as substrates in reactions such as asymmetric aldol additions, Michael additions, and various coupling reactions. Furthermore, the oxygen atom of the aldehyde can coordinate to a metal center, influencing the catalytic activity and selectivity of a complex.

Despite these general principles, specific research detailing the application of this compound in the development of new catalytic systems or as a key component in ligand design is not readily found in the current body of scientific literature. The influence of the 2,3-dimethylphenoxy moiety on the reactivity and coordination properties of the acetaldehyde group in a catalytic context has not been a significant focus of published studies. Therefore, no detailed research findings or data tables on its specific role in this area can be presented.

Applications in Polymer Chemistry and Materials Science

The versatility of organic molecules is often extended to the field of polymer chemistry, where they can serve as monomers or functionalizing agents to create materials with tailored properties.

Plasma Polymerization for Surface Functionalization

Plasma polymerization is a powerful technique for creating thin polymer films on various substrates. This solvent-free method utilizes the energy of a plasma to polymerize volatile organic compounds, resulting in highly cross-linked and pinhole-free coatings. Aldehyde-containing compounds can be used in plasma polymerization to introduce carbonyl functionalities onto a surface, which can then be used for further chemical modifications.

However, a specific investigation into the use of this compound in plasma polymerization processes for surface functionalization has not been reported in the available scientific and technical literature. Consequently, there are no detailed research findings or interactive data tables to present regarding its application in this specific area of materials science.

Structure Reactivity Relationship Studies and Analogues of 2 2,3 Dimethylphenoxy Acetaldehyde

Influence of Substituents on Electronic Properties and Chemical Reactivity

The chemical reactivity of 2-(2,3-Dimethylphenoxy)acetaldehyde is fundamentally dictated by the interplay between its aldehyde functional group and the substituted aromatic ring. The aldehyde group (–CHO) possesses a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. wikipedia.orglibretexts.org This makes it susceptible to nucleophilic addition reactions.

The 2,3-dimethylphenoxy group significantly modulates these inherent properties through both electronic and steric effects:

Chemical Reactivity : The aldehyde functional group is readily oxidized to a carboxylic acid and can be reduced to a primary alcohol. fsu.edu The electronic influence of the dimethylphenoxy group can affect the rates of these reactions. Increased electron density at the aldehyde carbon would likely slow down reactions involving nucleophilic attack. Conversely, the electron-rich phenyl ring is more susceptible to electrophilic aromatic substitution, although the primary reactivity remains centered on the aldehyde.

Comparative Analysis with Structural Analogues

Comparing this compound with its isomers and other derivatives provides critical insights into how substituent placement and functional group identity affect reactivity.

The positioning of the methyl groups on the phenoxy ring leads to significant differences in steric hindrance and, consequently, chemical reactivity among isomers. A comparison between the 2,3- and 2,6-isomers is particularly illustrative.

The 2,6-dimethyl isomer introduces significant steric bulk on both sides of the ether linkage. uni.lunih.gov This steric hindrance can restrict the rotation around the C-O bond of the ether, influencing the preferred conformation of the acetaldehyde (B116499) side chain. This conformation, in turn, dictates the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles. The 2,3-isomer presents a less sterically crowded environment around the ether linkage, allowing for greater conformational freedom and potentially easier access to the reactive aldehyde site.

Table 1: Comparison of Dimethylphenoxyacetaldehyde Isomers

| Property | This compound | 2-(2,6-Dimethylphenoxy)acetaldehyde | 2-(2,5-Dimethylphenoxy)acetaldehyde |

|---|---|---|---|

| IUPAC Name | This compound | 2-(2,6-dimethylphenoxy)acetaldehyde nih.gov | 2-(2,5-dimethylphenoxy)acetaldehyde |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ uni.lu | C₁₀H₁₂O₂ |

| Key Structural Difference | Asymmetric substitution, leading to moderate steric hindrance. | Symmetric substitution flanking the ether linkage, causing significant steric hindrance. uni.lunih.gov | Asymmetric substitution with less steric impact on the ether linkage compared to the 2,6-isomer. |

| Expected Reactivity Impact | Standard aldehyde reactivity, moderately influenced by electronic and steric factors. | Reduced reaction rates for processes involving the ether oxygen or requiring specific conformations due to high steric hindrance. | Reactivity influenced primarily by the electronic effects of the methyl groups, with less steric hindrance at the ether linkage. |

The nature of the substituent on the phenoxy ring is a key determinant of the aldehyde's reactivity. By replacing the methyl groups with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), the electronic character of the aldehyde can be systematically tuned.

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Attaching an EWG to the phenoxy ring decreases the electron density on the ring and, through inductive effects, on the ether oxygen. nih.gov This pulls electron density away from the acetaldehyde moiety, increasing the partial positive charge on the carbonyl carbon. The result is a more electrophilic aldehyde that is more reactive toward nucleophiles. mdpi.com For instance, the presence of a trifluoromethyl group has been shown to deactivate an aromatic system, which would enhance the electrophilicity of a connected functional group. nih.gov

Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Conversely, EDGs increase the electron density of the ring, which is relayed to the aldehyde group. mdpi.com This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive toward nucleophiles compared to derivatives with EWGs.

Table 2: Predicted Reactivity of Substituted Phenoxyacetaldehydes

| Substituent on Phenoxy Ring | Electronic Effect | Effect on Aldehyde Carbon Electrophilicity | Predicted Reactivity Towards Nucleophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing mdpi.com | Increased | Higher |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Slightly Increased | Slightly Higher |

| -H (Unsubstituted) | Neutral (Reference) | Baseline | Baseline |

| -CH₃ (Methyl) | Electron-Donating mdpi.com | Decreased | Lower |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (Resonance) | Significantly Decreased | Significantly Lower |

The reactivity of this compound can also be contextualized by comparing it to other aldehydes and related functional groups.

Compared to a simple aliphatic aldehyde like acetaldehyde (ethanal), the presence of the bulky 2,3-dimethylphenoxy group introduces significant steric hindrance and alters the electronic environment. wikipedia.org Acetaldehyde is a small, highly reactive molecule, while this compound is a larger molecule where the approach to the carbonyl group is more sterically encumbered.

Another important comparison is with its corresponding acetal (B89532), such as (2,5-dimethylphenoxy)acetaldehyde dimethyl acetal. sigmaaldrich.com The aldehyde functional group is reactive toward both nucleophiles and oxidants, whereas the acetal functional group is stable under basic and nucleophilic conditions. Acetal serves as a "protected" form of the aldehyde, which can be converted back to the aldehyde under acidic conditions. This difference in reactivity is fundamental to its use in multi-step organic synthesis.

Table 3: Functional Group Reactivity Comparison

| Compound Type | Example | Key Functional Group | General Reactivity Profile |

|---|---|---|---|

| Phenoxyacetaldehyde (B1585835) | This compound | Aldehyde (-CHO) | Electrophilic at carbonyl carbon; subject to nucleophilic addition, oxidation, and reduction. wikipedia.org Sterically hindered. |

| Aliphatic Aldehyde | Acetaldehyde | Aldehyde (-CHO) | Highly reactive, less sterically hindered than phenoxyacetaldehydes. wikipedia.org |

| Phenoxyacetal | (2,5-Dimethylphenoxy)acetaldehyde dimethyl acetal | Acetal (-CH(OR)₂) | Generally inert to nucleophiles and bases; used as a protecting group for aldehydes. Hydrolyzes in acid to regenerate the aldehyde. |

| Ketone | Acetone | Ketone (R-CO-R') | Carbonyl carbon is electrophilic but generally less reactive than aldehydes due to greater steric hindrance and electronic donation from two alkyl groups. libretexts.orglumenlearning.com |

Stereochemical Aspects in Derivatives and Reactivity

While this compound itself is an achiral molecule, its reactions can lead to the formation of chiral products. The aldehyde's carbonyl group is planar, meaning a nucleophile can attack from either face. However, the presence of the large and asymmetrically substituted 2,3-dimethylphenoxy group creates a sterically differentiated environment.

When a nucleophile adds to the carbonyl carbon, a new stereocenter is created at that carbon. Due to the steric bulk of the nearby dimethylphenoxy group, one face of the carbonyl is more hindered than the other. This steric hindrance will direct the incoming nucleophile to attack preferentially from the less hindered face. This phenomenon, known as stereoselective induction, results in one stereoisomer being formed in excess over the other. The degree of this selectivity would depend on the size of the nucleophile and the exact conformation of the molecule during the reaction. Such stereochemical control is a critical aspect in the synthesis of complex, biologically active molecules where specific stereoisomers are required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,3-dimethylphenoxy)acetaldehyde?

- Methodology : The synthesis of phenoxy-acetaldehyde derivatives often involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(2,4-dimethylphenoxy)acetate was synthesized under reflux with a strong base (e.g., NaOH) due to the low acidity of the phenolic precursor. Adjusting pH during workup (e.g., to pH 5-6) is critical for maximizing yield, as overly acidic or basic conditions may lead to salt formation or decomposition .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol) and confirm structures using spectroscopic methods .

Q. How can researchers characterize this compound and its derivatives?

- Analytical Techniques :

- NMR : H and C NMR can identify substituent patterns (e.g., methyl groups at 2,3-positions, acetaldehyde chain). Aromatic protons typically appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .

- IR : Look for C=O stretching (~1700 cm) and aromatic C-H bending (~750 cm) .

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 194 for acetohydrazide derivatives) confirm molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : While specific GHS data for this compound is limited, structurally related phenoxy derivatives (e.g., diethoxyacetophenone) are not classified as hazardous. However, standard precautions apply: use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. No acute toxicity data is available, so treat as a potential irritant .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in further derivatization?

- Mechanistic Insight : The electron-donating methyl groups on the phenyl ring reduce electrophilicity at the carbonyl carbon, necessitating harsher conditions (e.g., reflux with strong bases) for reactions like hydrazide formation. Conversely, introducing electron-withdrawing groups (e.g., nitro) increases reactivity .

- Experimental Design : Compare reaction kinetics under varying conditions (e.g., temperature, catalyst) using substituents with opposing electronic effects.

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?

- Case Study : A study reported 79% yield for N’-(4-nitrobenzylidene)acetohydrazide at pH 5-6, while basic conditions reduced yields due to side reactions. To address discrepancies, replicate experiments with controlled pH and characterize byproducts via LC-MS .

- Recommendation : Optimize workup protocols (e.g., pH adjustment, solvent selection) and validate purity via elemental analysis .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., fungal enzymes for antifungal studies). A related copper(II) complex with 2-(3,5-dimethylphenoxy)acetic acid showed enhanced bioactivity due to metal coordination, suggesting similar strategies for this compound .

- Validation : Correlate computational predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What are the structure-activity relationships (SAR) for anticonvulsant analogs of this compound?

- Findings : Derivatives with piperidine or oxadiazole moieties (e.g., 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol) exhibit enhanced activity due to improved blood-brain barrier penetration. Modify the acetaldehyde chain to optimize lipophilicity (ClogP ~2-3) .

- Experimental Follow-up : Synthesize analogs with varied chain lengths and test in rodent seizure models (e.g., maximal electroshock test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.